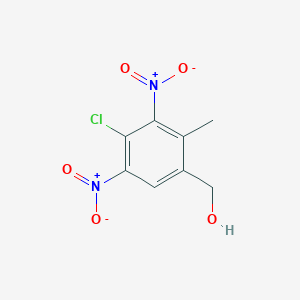

(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol

Description

Properties

IUPAC Name |

(4-chloro-2-methyl-3,5-dinitrophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O5/c1-4-5(3-12)2-6(10(13)14)7(9)8(4)11(15)16/h2,12H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNNZMBYMXBMSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1CO)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72908-02-2 | |

| Record name | (4-chloro-2-methyl-3,5-dinitrophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-2-methyl-3,5-dinitrophenyl)methanol typically involves the nitration of 4-chloro-2-methylphenol followed by reduction and subsequent hydroxymethylation. The nitration process introduces nitro groups at the 3 and 5 positions of the phenyl ring. The reaction conditions for nitration usually involve the use of concentrated nitric acid and sulfuric acid as catalysts. The reduction step can be carried out using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid. Finally, the hydroxymethylation is achieved by reacting the reduced product with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration, reduction, and hydroxymethylation steps are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: (4-Chloro-2-methyl-3,5-dinitrophenyl)carboxylic acid.

Reduction: (4-Chloro-2-methyl-3,5-diaminophenyl)methanol.

Substitution: (4-Amino-2-methyl-3,5-dinitrophenyl)methanol or (4-Thio-2-methyl-3,5-dinitrophenyl)methanol.

Scientific Research Applications

(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-2-methyl-3,5-dinitrophenyl)methanol involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules. The hydroxymethyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Observations :

This may increase solubility in polar solvents. The absence of electron-withdrawing groups like -S-S- (as in bis-dinitrophenyl disulfides) reduces reactivity in redox reactions, making the target compound less suited for herbicide applications .

Steric and Conformational Effects :

- In Methyl 2-(4-chloro-3,5-dinitrobenzamido)acetate, nitro groups are twisted out of the benzene plane (34.0° and -64.5°), reducing resonance stabilization. This contrasts with the target compound’s planar nitro groups, which may improve thermal stability .

Toxicity Profile :

Physicochemical Properties

- Collision Cross-Section (CCS): The target compound’s CCS (153.3 Ų for [M]+) exceeds that of simpler chlorophenols (e.g., 4-Chloro-2-methylphenol, ~120 Ų), reflecting increased molecular volume from nitro groups .

- Thermal Stability: Melting points for hydroxyacetophenone analogs range from 97–110°C, while the target compound’s melting point is unrecorded but predicted to be higher due to nitro group rigidity .

Biological Activity

(4-Chloro-2-methyl-3,5-dinitrophenyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a chlorinated dinitrophenyl moiety attached to a methanol group. The presence of nitro groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

- Redox Reactions : The nitro groups can undergo redox reactions, generating reactive intermediates that interact with cellular components.

- Nucleophilic Substitution : The chloro group can be substituted with nucleophiles, altering the compound's structure and function.

- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds, influencing binding affinity and specificity towards biomolecules.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain under investigation.

- Anticancer Potential : The compound has been explored for its cytotoxic effects against cancer cell lines. For instance, it has shown activity against chronic lymphocytic leukemia (CLL) cells with an LC50 value indicating effective dosage levels .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Interaction with microbial enzymes | |

| Anticancer | Induction of apoptosis in CLL cells | |

| Enzyme Inhibition | Binding to serine proteases |

Case Studies

- Anticancer Research : A study highlighted the compound's ability to induce apoptosis in CLL cells at low concentrations (LC50 values ranging from 1 to 8 nM), suggesting a narrow therapeutic window but significant potential for targeted cancer therapies .

- Enzyme Interaction Studies : Research into enzyme inhibition revealed that this compound could effectively inhibit serine proteases such as elastase, demonstrating its capability as a bioactive compound in biochemical pathways .

Applications in Research and Industry

The compound serves multiple roles across various sectors:

- Medicinal Chemistry : Investigated as a pharmacophore for drug development targeting specific diseases.

- Chemical Synthesis : Used as an intermediate in the synthesis of complex organic compounds.

- Industrial Use : Employed in the production of dyes and pigments due to its reactive functional groups.

Q & A

Q. What are the established synthetic routes for (4-Chloro-2-methyl-3,5-dinitrophenyl)methanol, and how are reaction conditions optimized?

A multi-step synthesis involving nitration, chlorination, and hydroxylation is typically employed. For example, in a related nitroaromatic synthesis (), refluxing with methanol and concentrated sulfuric acid under controlled temperature (95°C for 3 hours) achieves high yields (~70%). Key steps include:

- Nitration : Use fuming HNO₃ and H₂SO₄ to introduce nitro groups at positions 3 and 4.

- Chlorination : Position 4 is chlorinated via electrophilic substitution.

- Hydroxymethylation : Methanol acts as both solvent and nucleophile.

Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

- NMR Spectroscopy : H and C NMR (e.g., DMSO-d₆ solvent) identify functional groups and confirm substitution patterns. For instance, aromatic protons in nitro groups appear deshielded (δ 8.5–9.0 ppm) ().

- X-ray Crystallography : SHELX software () refines crystal structures, resolving bond angles and torsional strain. Hydrogen bonding networks (e.g., O–H···O interactions) are mapped using graph-set analysis ().

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ ion matching calculated m/z) .

Q. What are the primary challenges in achieving high purity, and how are impurities characterized?

Impurities arise from incomplete nitration/chlorination or hydroxylation side reactions. Strategies include:

- Chromatographic Purification : Silica gel column chromatography separates intermediates ().

- Recrystallization : Ethanol or methanol recrystallization removes polar byproducts ().

- HPLC-MS : Detects trace impurities (e.g., chlorinated byproducts) using reference standards ().

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound, and what computational tools predict these patterns?

The hydroxyl group participates in O–H···O hydrogen bonds with nitro groups, forming cyclic dimers or chains. Graph-set analysis ( ) classifies these as D (donor) or A (acceptor) motifs. Computational tools like Mercury (CCDC) or CrystalExplorer model these interactions, while SHELXL refines thermal parameters and occupancy ratios in crystallographic datasets .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data?

Contradictions (e.g., unexpected NMR splitting or anomalous bond lengths) require:

- Cross-Validation : Compare NMR, IR, and X-ray data to identify systematic errors.

- Density Functional Theory (DFT) : Simulate NMR chemical shifts or optimize geometries to reconcile experimental vs. theoretical results.

- Redundant Refinement : Use multiple SHELXL cycles with varied constraints to test model robustness ().

Q. What advanced methodologies are used to study its reactivity under extreme conditions (e.g., high temperature/pressure)?

- Kinetic Studies : Monitor decomposition pathways via in-situ FTIR or Raman spectroscopy.

- High-Pressure Reactors : Investigate nitro group stability under >100 atm pressure.

- Electrochemical Analysis : Cyclic voltammetry identifies redox-active sites (e.g., nitro-to-amine reduction) .

Q. How does steric hindrance from the 2-methyl group impact derivatization reactions?

The methyl group at position 2 restricts electrophilic substitution at adjacent positions. Strategies to overcome this include:

- Directed ortho-Metalation : Use lithium bases to deprotonate the hydroxyl group, directing reactions to the para position.

- Microwave-Assisted Synthesis : Enhances reaction rates in sterically crowded environments ().

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.